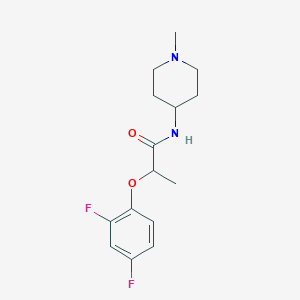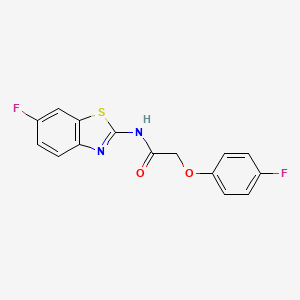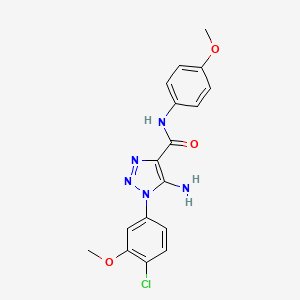![molecular formula C21H10ClNO3 B5169711 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B5169711.png)
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione, also known as CNAQ, is a synthetic compound that belongs to the acridine family. It has been found to exhibit potent biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
科学研究应用
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been extensively studied for its anti-tumor properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been shown to inhibit the growth of tumors in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
In addition to its anti-tumor properties, 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been found to exhibit anti-inflammatory and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been found to inhibit the replication of several viruses, including influenza and HIV.
作用机制
The mechanism of action of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses. This inhibition leads to the suppression of pro-inflammatory cytokine production and the reduction of inflammation.
Biochemical and Physiological Effects
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of viruses. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been found to have antioxidant properties, which may contribute to its anti-tumor and anti-inflammatory activities.
实验室实验的优点和局限性
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities with a high degree of purity and reproducibility. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-viral properties, making it a useful tool for research in these areas.
However, there are also limitations to the use of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione in lab experiments. It has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, the mechanism of action of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione. One area of interest is the development of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione, which may provide insights into its therapeutic potential. Finally, the potential use of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione in combination with other anti-cancer or anti-inflammatory agents should be explored.
合成方法
The synthesis of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione involves the condensation of 2-chloronaphthalene-1,4-dione with 2-amino-3-cyanoacridine under basic conditions. The resulting product is then treated with hydrochloric acid to obtain 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione in high yield and purity. This method has been optimized to produce 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione with a high degree of reproducibility and scalability, making it suitable for large-scale production.
属性
IUPAC Name |
6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClNO3/c22-14-9-13-18(23-15-8-4-3-7-12(15)19(13)24)17-16(14)20(25)10-5-1-2-6-11(10)21(17)26/h1-9H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJLRDOHHGEZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=CC=CC=C5C4=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5169635.png)
![3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5169639.png)
![ethyl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5169671.png)



![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5169683.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5169688.png)
![(2,4-dimethoxyphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine hydrochloride](/img/structure/B5169696.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)

![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)